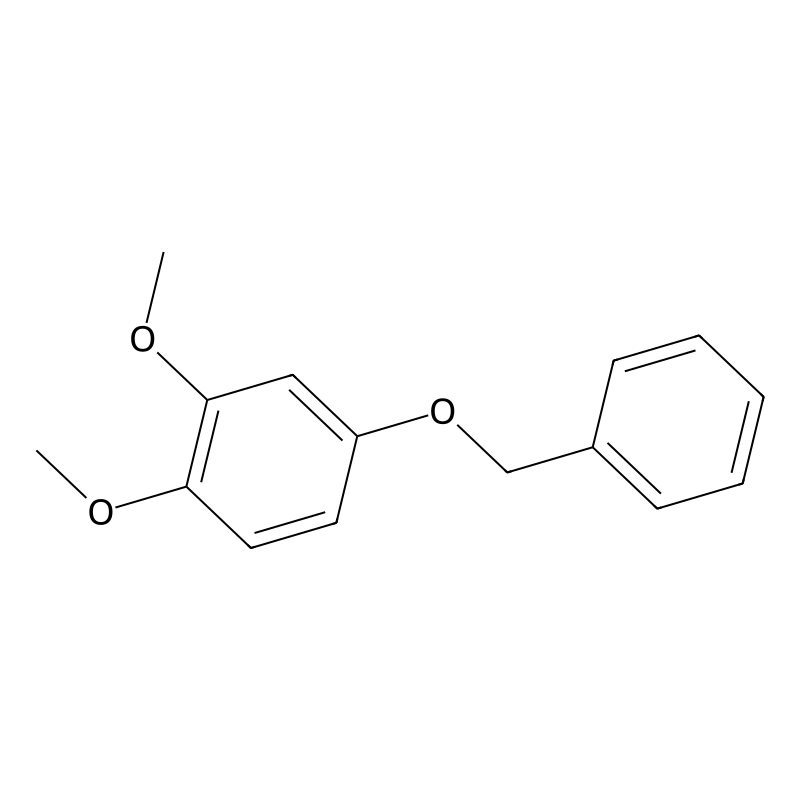4-(Benzyloxy)-1,2-dimethoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
-(Benzyloxy)-1,2-dimethoxybenzene can be synthesized through various methods, including:
- Alkylation: Reacting catechol (1,2-dihydroxybenzene) with benzyl chloride in the presence of a base like sodium hydroxide (NaOH) [].
- Guaiacyl transfer reaction: Utilizing guaiacyl donor and a suitable catalyst to achieve selective benzylation at the desired position [].
Potential Applications:
While research on 4-(Benzyloxy)-1,2-dimethoxybenzene is limited, its structural similarity to other bioactive molecules suggests potential applications in various scientific fields:
- Medicinal Chemistry: The presence of methoxy and benzyloxy groups, frequently found in bioactive natural products, might contribute to interesting biological activities. Further studies are needed to explore potential applications in drug discovery [, ].
- Material Science: The aromatic structure and functional groups could be useful in the development of novel polymers, liquid crystals, or other functional materials. However, more research is required to understand its material properties and potential applications [].
4-(Benzyloxy)-1,2-dimethoxybenzene, also known as 4-(benzyloxy)-1,2-dimethoxy-phenol, is an organic compound with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol. This compound features a benzene ring substituted with two methoxy groups and a benzyloxy group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
There is no current information available regarding a specific mechanism of action for 4-(Benzyloxy)-1,2-dimethoxybenzene.
As information on this specific compound is limited, it's advisable to handle it with caution assuming similar properties to other aromatic compounds. Here are some general safety considerations:
- Potential skin and eye irritant: Aromatic compounds and ethers can irritate skin and eyes upon contact.
- Suspected endocrine disruptor: Methoxy substituted aromatic compounds have been flagged for potential endocrine disrupting activity. Further research is needed to confirm this for 4-(Benzyloxy)-1,2-dimethoxybenzene [].
- Electrophilic Aromatic Substitution: The methoxy groups can activate the benzene ring towards electrophilic substitution, allowing for further functionalization.
- Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives using reducing agents like lithium aluminum hydride.
- Nucleophilic Substitution: The benzyloxy group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Research indicates that 4-(benzyloxy)-1,2-dimethoxybenzene exhibits notable biological activities:
- Anti-inflammatory Properties: Some studies have highlighted its potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs .
- Antioxidant Activity: The compound has shown promise as an antioxidant, which can help mitigate oxidative stress in biological systems .
- Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to confirm these effects.
Several methods have been developed for synthesizing 4-(benzyloxy)-1,2-dimethoxybenzene:
- Direct Methoxylation: Starting from 4-hydroxybenzaldehyde, methoxylation can be achieved using methyl iodide in the presence of a base.
- Benzyloxy Group Introduction: The benzyloxy group can be introduced via nucleophilic substitution of a suitable leaving group on a precursor compound .
- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection and deprotection strategies to introduce the methoxy groups selectively.
4-(Benzyloxy)-1,2-dimethoxybenzene has several potential applications:
- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development.
- Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Its unique properties might be harnessed in developing new materials or coatings.
Interaction studies involving 4-(benzyloxy)-1,2-dimethoxybenzene focus on its behavior in biological systems:
- Enzyme Inhibition: Research has indicated that this compound may inhibit certain enzymes involved in inflammatory pathways .
- Drug Interactions: Studies are ongoing to evaluate how this compound interacts with other drugs and its potential effects on pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 4-(benzyloxy)-1,2-dimethoxybenzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxy-4-hydroxybenzoic acid | Contains a methoxy and hydroxyl group | Known for its analgesic properties |
| 4-Methoxyphenol | Contains one methoxy group | Used as an antiseptic |
| 2-Benzyloxy-1,3-dimethoxybenzene | Similar dimethoxy substitutions | Exhibits different reactivity patterns |
The uniqueness of 4-(benzyloxy)-1,2-dimethoxybenzene lies in its specific arrangement of two methoxy groups and the benzyloxy substituent, which enhances its reactivity and biological profile compared to similar compounds.








